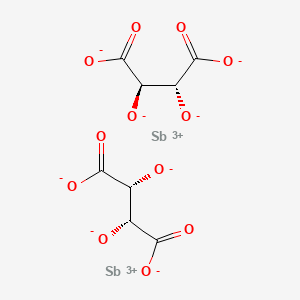
Antimonyl tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimonyl tartrate is a useful research compound. Its molecular formula is C8H4O12Sb2-2 and its molecular weight is 535.628. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medical Applications
Antiparasitic Treatment
- Potassium antimonyl tartrate has historically been used as an effective treatment for parasitic infections such as schistosomiasis and leishmaniasis. Its mechanism involves disrupting the metabolic processes of parasites, leading to their death. The compound is particularly noted for its use in tropical medicine, although its application has diminished due to the development of less toxic alternatives .
Cancer Therapy
- Recent studies have highlighted the potential of potassium this compound as an anti-cancer agent. Research indicates that it can inhibit tumor angiogenesis and growth in non-small cell lung cancer models. In particular, it has shown promise in enhancing the efficacy of cisplatin chemotherapy by significantly reducing tumor volume and weight . The compound's ability to induce apoptosis in malignant cells, particularly lymphoid malignancies, further supports its potential as an adjunct therapy .
Veterinary Applications
Treatment of Animal Parasitic Infections
- In veterinary medicine, this compound has been utilized to treat infections caused by parasites such as gapeworms in poultry. Studies have demonstrated that it can effectively eliminate a significant percentage of these parasites, thus improving the health and productivity of livestock .
Emetic Agent
- The compound is also employed as an emetic agent to induce vomiting in animals, which can be useful for studying their diets or managing certain types of poisoning .
Agricultural Applications
Insecticide
- Potassium this compound is recognized for its insecticidal properties against pests like thrips. It functions by disrupting the physiological processes of these insects, making it a valuable tool in integrated pest management strategies .
Chemical Properties and Mechanisms
This compound acts through various biochemical mechanisms:
- Caspase Activation : In cancer cells, it induces apoptosis via caspase activation and oxidative stress pathways .
- Angiogenesis Inhibition : The compound inhibits endothelial cell proliferation and migration, crucial for new blood vessel formation .
- Toxicological Profile : While effective, potassium this compound is associated with toxicity risks; doses must be carefully managed to avoid adverse effects such as gastrointestinal distress and cardiovascular issues .
Case Studies
特性
CAS番号 |
12544-35-3 |
|---|---|
分子式 |
C8H4O12Sb2-2 |
分子量 |
535.628 |
IUPAC名 |
antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2H,(H,7,8)(H,9,10);;/q2*-2;2*+3/p-4/t2*1-,2-;;/m11../s1 |
InChIキー |
JFVMOLRNQCNLCH-IWZZCOQPSA-J |
SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















